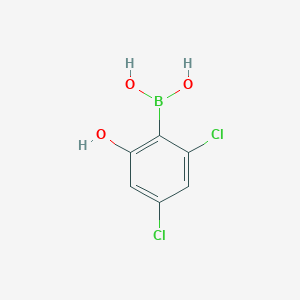

(2,4-Dichloro-6-hydroxyphenyl)boronic acid

Description

BenchChem offers high-quality (2,4-Dichloro-6-hydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dichloro-6-hydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichloro-6-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUKPDHNOFEQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654876 | |

| Record name | (2,4-Dichloro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028332-22-0 | |

| Record name | (2,4-Dichloro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid: Properties, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2,4-Dichloro-6-hydroxyphenyl)boronic acid, a valuable reagent in modern organic synthesis and medicinal chemistry. Drawing upon established principles and data from analogous compounds, this document will delve into its chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the realm of cross-coupling reactions for drug discovery.

Core Compound Identity and Properties

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a substituted phenylboronic acid, a class of compounds renowned for their versatility as building blocks in organic synthesis.[1] Its unique substitution pattern, featuring two chlorine atoms and a hydroxyl group, imparts specific reactivity and properties that are of considerable interest to the scientific community.

Chemical Identification

-

Chemical Name: (2,4-Dichloro-6-hydroxyphenyl)boronic acid

-

CAS Number: 1028332-22-0[2]

-

Molecular Formula: C₆H₅BCl₂O₃[2]

-

Molecular Weight: 206.82 g/mol [2]

Physicochemical Properties

Detailed experimental data for the physical properties of (2,4-Dichloro-6-hydroxyphenyl)boronic acid are not extensively reported in publicly available literature. However, based on the properties of similar phenylboronic acid derivatives, the following characteristics can be anticipated.[3]

| Property | Predicted Value/Information | Citation |

| Melting Point | Expected to be a solid with a relatively high melting point, likely decomposing at elevated temperatures. Phenylboronic acid has a melting point of 216-219 °C. | |

| Boiling Point | Not applicable, as it is likely to decompose before boiling under atmospheric pressure. | |

| Solubility | Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in nonpolar solvents like hexane is likely to be low. Phenylboronic acid shows good solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] | |

| pKa | The presence of electron-withdrawing chlorine atoms is expected to make it a stronger Lewis acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6] |

Note: The provided data is based on general characteristics of phenylboronic acids and should be confirmed experimentally for (2,4-Dichloro-6-hydroxyphenyl)boronic acid.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling (2,4-Dichloro-6-hydroxyphenyl)boronic acid.

Hazard Identification

Based on available safety data for similar compounds, (2,4-Dichloro-6-hydroxyphenyl)boronic acid is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage

-

Store in a tightly sealed container in a cool, dry place.[2]

-

Recommended storage temperature is 2-8°C.[2]

-

The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For boronic acids, sample preparation is crucial as they can form cyclic anhydrides (boroxines), leading to complex spectra.[7] Recording spectra in deuterated methanol (CD₃OD) or water (D₂O) can help break up these oligomers.[7]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, two singlets or two doublets with small coupling constants are anticipated in the aromatic region. The hydroxyl proton and the boronic acid protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The spectrum will display characteristic signals for the six aromatic carbons. The carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

B-O Stretch: A strong, broad band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

-

Aromatic C-H and C=C Stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. In positive ion mode, adducts with solvent or cations might be observed. Boronic acids can sometimes form dimers or trimers, which might be detectable.[11]

Applications in Organic Synthesis and Drug Discovery

Boronic acids are indispensable reagents in modern organic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][12][13] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many active pharmaceutical ingredients (APIs).[14][15][16]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-aryl structures.[17] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The unique electronic and steric properties of (2,4-Dichloro-6-hydroxyphenyl)boronic acid make it an interesting coupling partner for the synthesis of complex, highly functionalized molecules.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 10. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 15. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Introduction: The Strategic Importance of (2,4-Dichloro-6-hydroxyphenyl)boronic acid in Modern Drug Discovery

Substituted phenylboronic acids are a cornerstone of modern medicinal chemistry, primarily due to their versatility as building blocks in the synthesis of complex organic molecules.[1][2] Among these, (2,4-Dichloro-6-hydroxyphenyl)boronic acid (CAS No. 1028332-22-0) is a particularly valuable reagent.[3][4][5] Its trifunctional nature, featuring a boronic acid moiety, a hydroxyl group, and a dichlorinated phenyl ring, offers a unique platform for creating diverse molecular architectures. This guide provides a comprehensive overview of a robust and scalable synthetic route to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

The primary utility of boronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, a critical advantage in the multi-step synthesis of pharmaceutical agents. The presence of the dichloro- and hydroxyl-substituents on the phenyl ring of the title compound allows for subsequent, selective modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies—a fundamental process in drug discovery.[7]

Strategic Synthesis via Directed Ortho-Metalation and Borylation

The synthesis of (2,4-Dichloro-6-hydroxyphenyl)boronic acid is most effectively achieved through a directed ortho-metalation (DoM) followed by a borylation sequence. This strategy leverages the directing ability of a protected hydroxyl group to achieve regioselective lithiation at the C6 position, which is then quenched with a boron electrophile. This approach is superior to methods involving Grignard reagent formation from the corresponding aryl halide, as the required starting material, 2,4-dichloro-6-bromophenol, is not as readily available as 3,5-dichlorophenol.

The overall synthetic transformation can be visualized as follows:

Caption: Figure 1. Overall synthetic workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of the intermediates and the final product.

Part 1: Protection of the Phenolic Hydroxyl Group

Rationale: The acidic proton of the phenolic hydroxyl group would be readily deprotonated by the organolithium reagent used in the subsequent metalation step. Therefore, protection of this group is essential. The methoxymethyl (MOM) ether is an excellent choice due to its ease of installation under basic conditions and its facile cleavage under acidic conditions, which are compatible with the final boronic acid.

Procedure:

-

To a stirred solution of 3,5-dichlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the MOM-protected 3,5-dichlorophenol.

Part 2: Directed Ortho-Metalation and Borylation

Rationale: The MOM-ether is a potent directed metalation group. The oxygen atoms of the MOM group coordinate to the n-butyllithium, delivering the base to the proximal ortho position (C6), leading to regioselective deprotonation. The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate.

Procedure:

-

Dissolve the MOM-protected 3,5-dichlorophenol (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

To this solution, add triisopropyl borate (B(OiPr)3, 1.2 eq) dropwise, again maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Part 3: Deprotection and Isolation

Rationale: The boronate ester intermediate is concurrently hydrolyzed to the boronic acid, and the MOM protecting group is cleaved under aqueous acidic conditions. This one-pot deprotection and hydrolysis simplifies the workup procedure.

Procedure:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl).

-

Stir the biphasic mixture vigorously for 2-4 hours at room temperature. Monitor the deprotection by TLC.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product is often a solid.

-

Purify the crude (2,4-Dichloro-6-hydroxyphenyl)boronic acid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by slurry in a minimal amount of a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether).

Quantitative Data Summary

| Step | Reagent | Molar Equiv. | Key Parameters | Typical Yield |

| 1. Protection | 3,5-Dichlorophenol | 1.0 | 0 °C to RT, 4-6 h | >95% |

| Sodium Hydride | 1.2 | |||

| MOM-Chloride | 1.1 | |||

| 2. Borylation | Protected Phenol | 1.0 | -78 °C, 1 h | 70-85% (over 2 steps) |

| n-Butyllithium | 1.1 | |||

| Triisopropyl borate | 1.2 | |||

| 3. Deprotection | Boronate Ester | 1.0 | RT, 2-4 h | |

| 2 M HCl | Excess |

Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling

While this guide focuses on the synthesis of the boronic acid itself, its primary application is in Suzuki-Miyaura coupling. Understanding this mechanism is crucial for its effective use. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Mechanistic Explanation:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group (R) to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Safety and Handling

Organoboronic acids and the reagents used in their synthesis require careful handling.

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using syringe and cannula techniques.

-

Sodium Hydride: Flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a fume hood away from water.

-

Boronic Acids: Generally stable solids, but should be considered as irritants.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9] Store in a cool, dry place, as some boronic acids can be hygroscopic.[9]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][11] All operations should be conducted in a well-ventilated fume hood.[9]

Conclusion

The synthesis of (2,4-Dichloro-6-hydroxyphenyl)boronic acid via directed ortho-metalation is a highly efficient and regioselective method. This technical guide provides a robust protocol, grounded in established chemical principles, to enable researchers, scientists, and drug development professionals to reliably produce this key synthetic intermediate. The versatility of this compound, particularly in Suzuki-Miyaura coupling reactions, underscores its importance in the rapid and efficient synthesis of novel chemical entities for pharmaceutical research.[12][13] By adhering to the detailed procedures and safety precautions outlined herein, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid.

- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

- PanReac AppliChem. (2024). 110140 - Phenylboronic acid - Safety Data Sheet.

- Chemwatch. (n.d.). GHS SDS 5586675 - Sdfine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.

- Wikipedia. (n.d.). Suzuki reaction.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- Aggarwal, V. K., et al. (2009). Lithiation- Borylation in Synthesis. Chemical Record, 9, 24-39.

- ChemShuttle. (n.d.). (2,4-dichloro-6-hydroxyphenyl)boronic acid.

- ChemScene. (n.d.). 1028332-22-0 | (2,4-Dichloro-6-hydroxyphenyl)boronic acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide.

- Kotha, S., & Lahiri, K. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc, 2002(11), 16-34.

- JIECHEM. (n.d.). (2,4-dichloro-6-hydroxyphenyl)boronic acid.

- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- Zabolotna, Y., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

- BLDpharm. (n.d.). 1028332-22-0|(2,4-Dichloro-6-hydroxyphenyl)boronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. chemscene.com [chemscene.com]

- 5. 1028332-22-0|(2,4-Dichloro-6-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,4-Dichloro-6-hydroxyphenyl)boronic acid molecular structure and SMILES

An In-Depth Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Authored by a Senior Application Scientist

Introduction: The Strategic Utility of Substituted Phenylboronic Acids

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom.[1] Their unique electronic properties, general stability, and low toxicity make them indispensable reagents in modern organic chemistry.[2][3] While the broader family of boronic acids is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the specific functionality of individual derivatives offers chemists precise control over molecular architecture.[2][3]

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a sterically hindered and electronically modulated phenyl ring, provides a unique scaffold for creating complex molecular entities. This guide offers a detailed examination of its molecular structure, physicochemical properties, and synthetic relevance, providing field-proven insights for its application in advanced research and development projects.

Molecular Structure and Physicochemical Profile

The precise arrangement of functional groups on the phenyl ring dictates the reactivity and utility of (2,4-Dichloro-6-hydroxyphenyl)boronic acid. The molecule consists of a central benzene ring substituted with a boronic acid (-B(OH)₂) group, a hydroxyl (-OH) group, and two chlorine (-Cl) atoms.

The IUPAC name for this compound is (2,4-Dichloro-6-hydroxyphenyl)boronic acid. Its structural and chemical identifiers are summarized below.

Table 1: Physicochemical and Computational Data

| Property | Value | Source(s) |

| CAS Number | 1028332-22-0 | [4][5][6][7] |

| Molecular Formula | C₆H₅BCl₂O₃ | [4] |

| Molecular Weight | 206.82 g/mol | [4][6][7] |

| SMILES Notation | OC1=C(B(O)O)C(Cl)=CC(Cl)=C1 | [4] |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | [4][8] |

| LogP (octanol-water partition coeff.) | 0.3788 | [4][8] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Structural Visualization

The spatial relationship between the substituents is critical. The hydroxyl and boronic acid groups are ortho to each other, creating a potential for intramolecular hydrogen bonding which can influence the compound's conformation and reactivity. The two chlorine atoms are positioned at the 2- and 4-positions relative to the boronic acid group, imparting significant electronic and steric effects.

Caption: 2D molecular structure of (2,4-Dichloro-6-hydroxyphenyl)boronic acid.

Reactivity, Synthesis, and Mechanistic Considerations

Electronic and Steric Effects

The chemical behavior of (2,4-Dichloro-6-hydroxyphenyl)boronic acid is a direct consequence of its substitution pattern.

-

Lewis Acidity: Like all boronic acids, the boron atom possesses a vacant p-orbital, making it a Lewis acid. This allows it to reversibly interact with Lewis bases, a property fundamental to its role in catalysis and as a chemical sensor.[2]

-

Inductive and Resonance Effects: The two chlorine atoms are strongly electron-withdrawing via induction, which decreases the electron density of the aromatic ring. This makes the C-B bond more polarized and can influence the kinetics of transmetalation in cross-coupling reactions. The hydroxyl group is an activating group, donating electron density to the ring through resonance, although this effect is modulated by the adjacent chlorine and boronic acid groups.

-

Steric Hindrance: The presence of substituents ortho to the boronic acid group (the hydroxyl and a chlorine atom) creates significant steric bulk. This hindrance can be a critical experimental parameter, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or specialized ligands) to achieve successful cross-coupling. However, this can also be leveraged to achieve selective transformations.

Synthetic Pathways

Arylboronic acids are typically synthesized via two primary routes.[3] While specific, peer-reviewed synthesis protocols for this exact molecule are proprietary or found within patent literature, the general methodologies apply.

Caption: General synthetic workflows for arylboronic acids.

-

From Organometallic Precursors: This classic approach involves the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[3][9] For this specific molecule, the starting material would likely be a doubly protected 3,5-dichloro-2-halophenol to prevent side reactions with the acidic proton of the hydroxyl group and the boronic acid itself.

-

Palladium-Catalyzed Borylation: Modern methods often employ palladium-catalyzed cross-coupling reactions (a variation of the Suzuki-Miyaura reaction) between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3] This route often offers greater functional group tolerance.

Applications in Research and Drug Development

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a cornerstone for building more complex, high-value molecules.

Core Directive: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is in the Suzuki-Miyaura reaction to form a new carbon-carbon bond.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2,4-Dichloro-6-hydroxyphenyl)boronic acid (1.2-1.5 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF).

-

Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents). The choice of base is critical and must be optimized; it activates the boronic acid for transmetalation to the palladium center.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the consumption of starting materials and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS). The identity and purity of the final product must be confirmed by NMR spectroscopy and mass spectrometry.

Potential Research Areas

-

Medicinal Chemistry: The dichlorinated phenyl motif is present in numerous bioactive compounds. This building block allows for the systematic exploration of structure-activity relationships (SAR) by coupling it to various heterocyclic or aromatic partners. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to modulate properties like solubility and metabolic stability.

-

Materials Science: Arylboronic acids are used to synthesize conjugated polymers and organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the dichloro- and hydroxyl-substituents can be used to tune the optical and electronic characteristics of novel materials.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety and reagent integrity is paramount.

-

Safety Precautions: (2,4-Dichloro-6-hydroxyphenyl)boronic acid is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7] Always handle this chemical in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon prolonged storage, especially if exposed to air or moisture. It is crucial to store the compound in a tightly sealed container at the recommended temperature of 2-8°C, preferably under an inert atmosphere.[4][7]

Conclusion

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a powerful and versatile intermediate for advanced chemical synthesis. Its densely functionalized structure presents both challenges and opportunities. A thorough understanding of its electronic properties, steric profile, and reactivity is essential for leveraging its full potential in the design and synthesis of novel compounds for pharmaceutical and material science applications. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable building block into their synthetic programs.

References

-

Porphyrin-Systems. (2,4-Dichloro-6-hydroxyphenyl)boronic acid. [Link]

-

Mobei. (2,4-Dichloro-6-hydroxyphenyl)boronic acid. [Link]

-

PubChem. (2-Chloro-6-hydroxyphenyl)boronic acid. [Link]

-

BoroPharm. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

-

Pinto, J. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4995. [Link]

-

Organic Syntheses. Preparation of N,N-Diisopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine. [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

PubChem. 2-Fluoro-6-hydroxyphenylboronic acid. [Link]

-

Chemshuttle. (2,4-dichloro-6-hydroxyphenyl)boronic acid. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. boronmolecular.com [boronmolecular.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. (2,4-DICHLORO-6-HYDROXYPHENYL)BORONIC ACID - CAS:1028332-22-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2,4-Dichloro-6-hydroxyphenyl)boronic acid – porphyrin-systems [porphyrin-systems.com]

- 8. m.molbase.cn [m.molbase.cn]

- 9. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

A Technical Guide to the NMR Spectroscopy of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a substituted arylboronic acid of interest in synthetic and medicinal chemistry. Its utility as a building block, for instance in Suzuki-Miyaura cross-coupling reactions, necessitates robust analytical methods for structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹¹B NMR spectroscopic data for this compound. It addresses the inherent challenges of boronic acid NMR, such as oligomerization and proton exchange, and presents field-proven protocols for acquiring and interpreting high-quality spectra.

Introduction: The Analytical Challenge of Phenylboronic Acids

Phenylboronic acids are versatile reagents, yet their analysis by NMR is not always straightforward. In the solid state and in non-coordinating solvents, they have a propensity to undergo dehydration to form cyclic trimers known as boroxines. This monomer-trimer equilibrium can result in complex or broadened NMR spectra, complicating interpretation. Furthermore, the acidic protons of the boronic acid [-B(OH)₂] and phenolic (-OH) groups are labile and can undergo rapid exchange with each other and with trace amounts of water or protic solvents, affecting their appearance in ¹H NMR spectra.

A thorough understanding of these behaviors is critical for the accurate structural elucidation of (2,4-Dichloro-6-hydroxyphenyl)boronic acid, a molecule featuring both a boronic acid and a phenolic hydroxyl group, which can engage in intramolecular hydrogen bonding.

Molecular Structure and Predicted NMR Behavior

The structure of (2,4-Dichloro-6-hydroxyphenyl)boronic acid dictates its spectroscopic signature. The strategic placement of substituents breaks the symmetry of the phenyl ring, rendering all six aromatic carbons and the two remaining aromatic protons chemically distinct.

Caption: Logical process for spectroscopic validation of the target structure.

Conclusion

The NMR spectroscopic characterization of (2,4-Dichloro-6-hydroxyphenyl)boronic acid requires careful consideration of the compound's chemical nature. ¹H NMR in DMSO-d₆ provides the most reliable data for routine structural confirmation, revealing two distinct, meta-coupled aromatic protons and exchangeable hydroxyl signals that can be verified with D₂O. ¹³C NMR is expected to show five of the six aromatic carbon signals, with the boron-bound carbon being unobservable due to quadrupolar relaxation. Finally, ¹¹B NMR can definitively confirm the trigonal planar geometry of the boronic acid moiety. By employing the protocols and interpretive logic outlined in this guide, researchers can confidently validate the structure and purity of this important synthetic intermediate.

References

-

Ishimaru, M., et al. (2017). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 22(12), 2093. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

-

Jiehua Pharma. (n.d.). (2,4-dichloro-6-hydroxyphenyl)boronic acid. Retrieved from [Link]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. J Org Chem, 87(22), 15071-15076. Available at: [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra? Retrieved from [Link]

-

Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(4), 481-496. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Abraham, R. J. (2009). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Available at: [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Hansen, P. E., et al. (2018). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 23(11), 2933. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

-

AMiner. (n.d.). Impact of Intermolecular Hydrogen Bond on Structural Properties of Phenylboronic Acid: Quantum Chemical and X‐ray Study. Retrieved from [Link]

-

Sytniczuk, A., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Catalysts, 12(10), 1145. Available at: [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Navigating the Research Landscape: A Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(2,4-Dichloro-6-hydroxyphenyl)boronic acid, a specialized organoboron compound, is a valuable building block in modern synthetic chemistry, particularly within the realm of drug discovery and development. Its unique structural features, combining a boronic acid moiety with a di-chlorinated phenolic ring, offer a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, chemical properties, synthesis, and applications, tailored for professionals in the scientific community.

I. Commercial Availability and Procurement

(2,4-Dichloro-6-hydroxyphenyl)boronic acid, identified by the CAS Number 1010029-23-1 , is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to kilograms, to suit both small-scale research and larger-scale development needs. Purity levels are typically high, with most suppliers offering grades of ≥95% or ≥97%.

When sourcing this compound, it is crucial to consider not only the purity but also the supplier's quality control measures and the availability of analytical data, such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) spectra, to ensure the integrity of your experimental results.

Below is a comparative table of prominent suppliers:

| Supplier | Product Number | Purity | Available Quantities | Storage Conditions |

| ChemScene | CS-0312378 | ≥97% | Inquire | Sealed in dry, 2-8°C[1] |

| ChemShuttle | 133606 | 95% | 250mg, 1g, 5g, 10g | 2-8°C |

| BLDpharm | BD01314757 | Inquire | Inquire | Inquire[2] |

| Porphyrin-Systems | BD470655 | 97% | 100mg, 250mg, 1g, 5g | Sealed in dry, 2-8°C |

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

II. Physicochemical Properties and Handling

Understanding the physicochemical properties of (2,4-Dichloro-6-hydroxyphenyl)boronic acid is essential for its effective use and safe handling in a laboratory setting.

Molecular Formula: C₆H₅BCl₂O₃ Molecular Weight: 206.82 g/mol

Boronic acids, in general, are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This can sometimes lead to complexities in characterization, particularly in NMR spectroscopy.[3] To obtain clear NMR spectra, it is often recommended to use a solvent like d4-methanol, which can break up the boroxine trimer.[3]

Safety and Handling:

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

For detailed safety information, it is imperative to request a substance-specific MSDS from the supplier upon purchase.

III. Synthesis and Reaction Mechanisms

The synthesis of arylboronic acids can be achieved through several established methodologies. While a specific, detailed protocol for (2,4-Dichloro-6-hydroxyphenyl)boronic acid is not widely published in peer-reviewed journals, its synthesis can be logically deduced from general procedures for structurally similar compounds. A plausible synthetic route involves the ortho-lithiation of a suitably protected 3,5-dichlorophenol derivative followed by borylation.

A general workflow for such a synthesis is outlined below:

Caption: Generalized synthetic workflow for arylboronic acids.

A key step in this process is the directed ortho-metalation, where the protecting group on the phenol directs the lithiation to the adjacent position. The choice of protecting group and lithiating agent is critical to achieving high regioselectivity and yield.

Alternatively, a Grignard-based approach could be employed, starting from a halogenated precursor. This would involve the formation of a Grignard reagent from a compound like 1-bromo-2,4-dichloro-6-methoxybenzene, followed by reaction with a trialkyl borate and subsequent deprotection and hydrolysis.

IV. Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological macromolecules such as sugars and serine proteases. This property has led to the development of several successful drugs.

(2,4-Dichloro-6-hydroxyphenyl)boronic acid, with its specific substitution pattern, serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[5][6][7][] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl and styrenyl structures that are common in many drug candidates.[5][7]

The workflow for a typical Suzuki-Miyaura coupling is depicted below:

Caption: Simplified workflow of a Suzuki-Miyaura coupling reaction.

While specific examples of marketed drugs derived directly from (2,4-Dichloro-6-hydroxyphenyl)boronic acid are not prominent in the public literature, its structural motif is of significant interest to medicinal chemists. The dichloro substitution pattern can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity. The phenolic hydroxyl and boronic acid groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

V. Conclusion

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a commercially accessible and synthetically versatile building block with significant potential in the field of drug discovery. Its utility in Suzuki-Miyaura coupling reactions, combined with its unique substitution pattern, makes it a valuable tool for the synthesis of novel and complex molecular entities. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is crucial for researchers and scientists aiming to leverage this compound in their research and development endeavors. As with any specialized chemical, adherence to strict safety protocols and reliance on high-quality, well-characterized starting materials are paramount to achieving successful and reproducible scientific outcomes.

VI. References

-

Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (n.d.). Retrieved from [Link]

-

A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025, August 5). Request PDF. Retrieved from [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

(2,4-dichloro-6-hydroxyphenyl)boronic acid. (n.d.). 捷化医药. Retrieved from [Link]

-

Forest Herbicide Safety: Environmental Concerns and Proper Handling. (n.d.). Mississippi State University Extension Service. Retrieved from [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit. Retrieved from [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

-

Preparation method of hydroxyphenylboronic acid. (n.d.). Google Patents. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1028332-22-0|(2,4-Dichloro-6-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Forest Herbicide Safety: Environmental Concerns and Proper Handling | Mississippi State University Extension Service [extension.msstate.edu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Enhanced Lewis Acidity of ortho-Hydroxyphenylboronic Acids: A Mechanistic and Application-Focused Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a class of organic compounds whose utility in molecular sciences is vast, ranging from synthetic chemistry to chemical biology.[1] While their role in Suzuki cross-coupling reactions is well-established, their function as Lewis acids is driving innovation in catalysis, molecular sensing, and medicinal chemistry. This guide focuses specifically on ortho-hydroxyphenylboronic acids, a unique subclass where the proximity of a hydroxyl group to the boronic acid moiety induces profound changes in its electronic and structural properties. We will explore the mechanistic basis for their enhanced Lewis acidity, detail robust methodologies for its quantification, and discuss how these fundamental properties are harnessed in the development of novel therapeutics and catalytic systems.

The Fundamental Lewis Acidity of Boronic Acids

Boronic acids (RB(OH)₂) are characterized by a boron atom with a vacant p-orbital, making them effective Lewis acids—electron pair acceptors. In aqueous solution, they exist in a critical equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state, formed by the acceptance of a hydroxide ion.[2][3][4] The strength of a boronic acid's Lewis acidity is quantified by its pKa, which represents the equilibrium constant for this reaction with hydroxide, not a Brønsted-Lowry deprotonation.[5][6]

B(OH)₂ + 2H₂O ⇌ B(OH)₃⁻ + H₃O⁺

A lower pKa value indicates a greater propensity to form the tetrahedral boronate, signifying stronger Lewis acidity.[7] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[8] This equilibrium is central to their function, as the reversible transition between these two states underpins their utility in dynamic covalent chemistry and catalysis.[1][9]

Diagram 1: Fundamental equilibrium of a boronic acid with hydroxide.

The ortho-Hydroxy Effect: A Paradigm Shift in Acidity

The placement of a hydroxyl group at the ortho position to the boronic acid dramatically increases Lewis acidity. This "ortho-effect" is not merely an inductive effect; it is a profound structural phenomenon rooted in intramolecular coordination.

Intramolecular Stabilization and Cyclization

The proximate hydroxyl group can engage in two key intramolecular interactions:

-

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the phenolic proton and an oxygen atom of the boronic acid group. This interaction is a precursor to the more significant event.[10]

-

B-O Dative Bond Formation: The lone pair on the phenolic oxygen can form a dative bond with the empty p-orbital of the boron atom. This results in an intramolecular cyclization to form a five-membered ring structure known as a benzoxaborole .[11][12][13]

This cyclization is a reversible equilibrium, but it effectively pre-organizes the boron center into a pseudo-tetrahedral geometry, lowering the energetic barrier to accept an external Lewis base (like hydroxide or a diol). This structural constraint is the primary reason for the observed increase in Lewis acidity.[13][14]

Diagram 2: Equilibrium between the open and cyclized benzoxaborole forms.

Quantitative Impact on pKa

The structural change to a benzoxaborole has a significant impact on the compound's pKa. The increased Lewis acidity translates to a lower pKa value compared to isomers where the hydroxyl group is in the meta or para position, or absent altogether.

| Compound | Substituent Position | Typical Aqueous pKa | Key Feature |

| Phenylboronic Acid[8] | None | ~8.8 | Baseline Lewis Acidity |

| 4-Hydroxyphenylboronic Acid | para | ~9.5 | Standard electronic effect |

| 2-(Hydroxymethyl)phenylboronic acid[14] | ortho (CH₂OH) | ~7.3 | Forms benzoxaborole |

| 2-Formylphenylboronic acid | ortho (CHO) | ~5.8 | Strong EWG + H-bonding |

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from multiple sources for illustrative purposes.[6][7][15]

Methodologies for Quantifying Lewis Acidity

Accurate determination of pKa is essential for understanding structure-activity relationships and for designing applications.

Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

This method is highly reliable and leverages the change in the electronic structure (and thus the UV-Vis absorbance) of the aromatic system as the boron center transitions from a trigonal planar to a tetrahedral state.

Causality: The formation of the anionic tetrahedral boronate species alters the conjugation of the phenyl ring system, leading to a predictable shift in the absorbance spectrum (often a bathochromic or hypsochromic shift) that can be monitored as a function of pH.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the ortho-hydroxyphenylboronic acid derivative in a suitable solvent (e.g., DMSO or methanol) to ensure solubility.

-

Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Sample Preparation:

-

In a series of cuvettes, add a small, constant aliquot of the boronic acid stock solution to each buffer solution. The final concentration should be sufficient to give a measurable absorbance (e.g., 50-100 µM). Ensure the percentage of organic solvent is low and constant across all samples (e.g., <1%) to minimize its effect on the pKa.[7]

-

-

Spectroscopic Measurement:

-

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Record the precise pH of each solution using a calibrated pH meter.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance change (λ_max).

-

Plot the absorbance at λ_max against the measured pH for each sample.

-

Fit the resulting sigmoidal curve to a modified Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[16]

-

Self-Validation: The quality of the fit of the sigmoidal curve and the presence of a clear isosbestic point in the overlaid spectra provide confidence in the accuracy of the determined pKa.

Diagram 3: Experimental workflow for UV-Vis spectrophotometric pKa determination.

Computational Approaches

In addition to experimental methods, computational chemistry provides powerful tools for assessing intrinsic Lewis acidity.[17] Methods such as calculating the Fluoride Ion Affinity (FIA) or Ammonia Affinity (AA) in the gas phase or with a solvent model can provide a reliable relative ranking of Lewis acid strength, complementing experimental pKa data.[18][19] These methods are particularly useful for designing new boronic acid catalysts and inhibitors where aqueous pKa may not be the only relevant parameter.[1][3]

Applications Driven by Enhanced Lewis Acidity

The unique properties of ortho-hydroxyphenylboronic acids and their benzoxaborole derivatives have positioned them as privileged scaffolds in catalysis and medicine.

Boronic Acid Catalysis (BAC)

The ability of boronic acids to reversibly form covalent bonds with hydroxyl groups allows them to act as catalysts for the activation of alcohols, carboxylic acids, and other hydroxyl-containing compounds.[9][20] Electron-deficient arylboronic acids, including those with ortho-hydroxyl functionality, are particularly effective. They can polarize C-O bonds, facilitating reactions such as Friedel-Crafts alkylations and Beckmann rearrangements under mild conditions, thus avoiding the need for stoichiometric activating agents.[20]

Drug Development: The Rise of Benzoxaboroles

The benzoxaborole scaffold is a cornerstone of modern boron-based drug discovery.[12][13] Its enhanced Lewis acidity allows it to act as a potent and reversible covalent inhibitor of enzymes by forming a stable, tetrahedral adduct with nucleophilic residues (e.g., serine) in the active site.

-

Tavaborole (Kerydin®): An antifungal agent that inhibits fungal leucyl-tRNA synthetase (LeuRS), thereby blocking protein synthesis.[12]

-

Crisaborole (Eucrisa®): An anti-inflammatory agent that inhibits phosphodiesterase 4 (PDE4), used for the treatment of atopic dermatitis.[13]

The success of these drugs highlights the value of the benzoxaborole core, which combines the potent Lewis acidity required for biological activity with favorable drug-like properties.[12]

Synthesis of ortho-Hydroxyphenylboronic Acids

The synthesis of these crucial building blocks typically starts from readily available precursors like bromophenols. A common strategy involves protecting the hydroxyl group, followed by metal-halogen exchange (e.g., forming a Grignard or organolithium reagent) and subsequent reaction with a trialkyl borate ester.[21] A final hydrolysis step removes the protecting group and yields the desired ortho-hydroxyphenylboronic acid.[21][22] More recent methods also describe direct C-H borylation or ortho-oxalkylation of arylboronic acids.[23][24]

Conclusion

The ortho-hydroxyphenylboronic acids represent a fascinating and highly functional class of molecules. The intramolecular cyclization to the benzoxaborole form is not a subtle perturbation but a transformative event, creating a constrained, pre-organized, and significantly more Lewis acidic center. This enhanced reactivity, quantified by a lowered pKa, enables these compounds to reversibly bind to diols at physiological pH and act as potent enzyme inhibitors and catalysts. For researchers in drug development and organic synthesis, a deep understanding of the interplay between the ortho-hydroxyl group, the benzoxaborole equilibrium, and the resulting Lewis acidity is paramount for the rational design of the next generation of sensors, catalysts, and therapeutics.

References

-

Lirias, F., et al. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed, 2022. [Link]

-

Ito, H., et al. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. RSC Publishing, 2023. [Link]

-

Staszewska-Krajewska, O., et al. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI, 2024. [Link]

-

Staszewska-Krajewska, O., et al. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PubMed, 2024. [Link]

-

pK a values for boronic acids 1-7. ResearchGate, N.D. [Link]

-

pKa measurement. University of Strathclyde, N.D. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks, N.D. [Link]

-

Santos, C. I. D., et al. On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI, 2021. [Link]

- Preparation method of hydroxyphenylboronic acid.

-

Platts, J. A., et al. Periodic trends and index of boron LEwis acidity. PubMed, 2009. [Link]

-

Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. RSC Publishing, N.D. [Link]

-

Keppner, F. M., et al. From unsuccessful H2-activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities. RSC Publishing, N.D. [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate, N.D. [Link]

-

Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization. University of Toronto, N.D. [Link]

-

Lirias, F., et al. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library, 2022. [Link]

-

The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate, 2013. [Link]

-

4-Hydroxyphenylboronic acid, >=95.0%. SLS, N.D. [Link]

-

The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar, N.D. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Universitat de Barcelona, N.D. [Link]

-

Taylor, M. S. Boronic acid catalysis. RSC Publishing, 2019. [Link]

-

Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate, 2018. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed, 2022. [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI, 2019. [Link]

-

Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. PubMed, 2021. [Link]

-

Various methods for evaluating Lewis acidity of organoboronic acid derivatives. connectedpapers.com, N.D. [Link]

-

Buried volumes (%Vbur of the Lewis acid fluoride adduct), determined... ResearchGate, N.D. [Link]

-

Phenylboronic acid. Wikipedia, N.D. [Link]

-

Intramolecular O−H∙∙∙O Hydrogen Bonding in Crystal Structures of Ortho-Hydroxymethyl-hydroxy (Hetero)arenes. Crystal Forms & Functions, 2017. [Link]

-

Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. RSC Publishing, N.D. [Link]

-

Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development, 2017. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, N.D. [Link]

-

Bordwell pKa Table. University of Wisconsin-Madison, N.D. [Link]

-

Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. ResearchGate, 2012. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar, 2022. [Link]

-

Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. PubMed, 2021. [Link]

-

Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv, N.D. [Link]

-

Intramolecular O−H∙∙∙O Hydrogen Bonding in Crystal Structures of Ortho-Hydroxymethyl-hydroxy (Hetero)arenes. UGD Academic Repository, N.D. [Link]

-

Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, N.D. [Link]

-

Supporting Information Enthalpies of adduct formation between boron trifluoride and selected organic bases in solution. ResearchGate, N.D. [Link]

-

How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Chemistry Stack Exchange, 2014. [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. DSpace [kuscholarworks.ku.edu]

- 17. mdpi.com [mdpi.com]

- 18. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]

- 19. From unsuccessful H2-activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 21. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 22. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 23. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Dichlorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Dichlorinated Phenylboronic Acids in Modern Chemistry

Dichlorinated phenylboronic acids are a critical class of reagents and building blocks in contemporary organic synthesis and medicinal chemistry. Their utility is prominently showcased in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. This capability is instrumental in the synthesis of complex organic molecules, including a wide array of active pharmaceutical ingredients (APIs). The introduction of two chlorine atoms onto the phenyl ring significantly modulates the electronic and steric properties of the molecule compared to unsubstituted phenylboronic acid. This substitution pattern profoundly influences the compound's reactivity, selectivity in chemical transformations, and its fundamental physical properties.

A thorough understanding of the physical properties of dichlorinated phenylboronic acids—such as melting point, solubility, and acidity (pKa)—is not merely academic. For the drug development professional, these parameters are crucial for formulation, bioavailability, and process chemistry. For the research scientist, this knowledge is paramount for optimizing reaction conditions, purification strategies, and for the rational design of new molecules with desired characteristics.

This technical guide provides a comprehensive examination of the core physical properties of various dichlorinated phenylboronic acid isomers. It is designed to be a practical resource, offering not only collated data but also the underlying scientific principles and detailed experimental protocols for their determination.

Melting Point: A Reflection of Molecular Symmetry and Intermolecular Forces

The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice, which is governed by intermolecular forces and molecular packing efficiency. For dichlorinated phenylboronic acids, the position of the two chlorine atoms on the phenyl ring dramatically influences these factors.

Comparative Melting Point Data

The melting points of several common dichlorinated phenylboronic acid isomers are summarized below. It is important to note that literature values can vary slightly due to the purity of the sample and the analytical method employed.

| Compound | Melting Point (°C) |

| 2,3-Dichlorophenylboronic acid | ~238[1] |

| 2,4-Dichlorophenylboronic acid | 246-249 |

| 2,6-Dichlorophenylboronic acid | No data available |

| 3,4-Dichlorophenylboronic acid | 125 (decomposes)[2] |

| 3,5-Dichlorophenylboronic acid | ~315[3] |

Data compiled from various chemical supplier databases and literature sources.

The Influence of Isomerism on Melting Point

The significant variation in melting points among the isomers can be attributed to differences in molecular symmetry and the ability to form efficient crystal lattice packing.

-

Symmetry: Molecules with higher symmetry, such as the 3,5-dichloro isomer, tend to pack more efficiently into a crystal lattice. This leads to stronger intermolecular interactions and, consequently, a higher melting point. The high melting point of 3,5-dichlorophenylboronic acid is a clear illustration of this principle.

-

Intermolecular Interactions: The primary intermolecular forces at play in phenylboronic acids are hydrogen bonding between the boronic acid hydroxyl groups and van der Waals interactions between the aromatic rings. The steric hindrance introduced by chlorine atoms, particularly in ortho positions, can disrupt the planarity of the molecule and hinder the formation of strong hydrogen bonding networks, which may affect the melting point.

Solubility: A Critical Parameter for Reactivity and Bioavailability

Solubility is a key determinant of a compound's utility in both synthetic and biological contexts. For organic reactions, the solubility of a reagent in a given solvent dictates the reaction rate and efficiency. In drug development, aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.

Qualitative and Quantitative Solubility Profile

Dichlorinated phenylboronic acids generally exhibit low solubility in water and higher solubility in polar organic solvents. This is due to the hydrophobic nature of the dichlorinated phenyl ring dominating over the hydrophilic boronic acid moiety.

Qualitative Solubility:

-

Water: Generally low to insoluble.

-

Polar Aprotic Solvents (THF, DMF, DMSO): Generally soluble.

Quantitative Solubility:

Obtaining precise, quantitative solubility data for all isomers in a range of solvents is challenging as this data is not always readily available in the public domain. However, the principles of "like dissolves like" provide a strong predictive framework. The presence of the polar boronic acid group allows for hydrogen bonding with protic solvents, while the dichlorinated aromatic ring contributes to van der Waals interactions with a variety of organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

-

Sample Preparation: Accurately weigh an excess amount of the dichlorinated phenylboronic acid into a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol, THF, DMSO) to the vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached.[5] A thermomixer or a shaking incubator is ideal for this purpose.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., a PVDF syringe filter). Care must be taken to avoid adsorption of the compound onto the filter material.

-

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent. The concentration of the dichlorinated phenylboronic acid in the diluted sample is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method as it can separate the analyte from any impurities.[6]

-

UV-Vis Spectrophotometry: A simpler method, but it requires the compound to have a chromophore and is susceptible to interference from impurities.

-

The choice between kinetic and thermodynamic solubility assays depends on the stage of research. Kinetic solubility, often determined in early drug discovery, is a higher throughput method where the compound is first dissolved in DMSO and then diluted into an aqueous buffer.[4][7][8] However, this can sometimes overestimate the true solubility. Thermodynamic solubility, as described above, provides a more accurate measure of the compound's intrinsic solubility at equilibrium.[7][8]

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity (pKa): The Key to Understanding Lewis Acidity and Reactivity

The boronic acid functional group is a Lewis acid, meaning it can accept a pair of electrons. In aqueous solution, it exists in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The pKa is the pH at which these two forms are present in equal concentrations. The Lewis acidity of the boron atom is a critical factor in many of its applications, from catalysis to its use as a sensor for diols.

The Influence of Dichlorination on pKa

The electron-withdrawing nature of the chlorine atoms has a significant impact on the pKa of the boronic acid. By pulling electron density away from the boron atom, the chlorine substituents increase its Lewis acidity, making it a better electron acceptor. This stabilization of the anionic boronate form results in a lower pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).

Predicted pKa Values:

| Compound | Predicted pKa |

| 2,4-Dichlorophenylboronic acid | 8.10 ± 0.58 |

| 3,5-Dichlorophenylboronic acid | 6.58 ± 0.10[4] |

Note: These are computationally predicted values and may differ from experimentally determined values.

The position of the chlorine atoms influences the magnitude of this effect. Generally, electron-withdrawing groups in the meta and para positions have a more pronounced effect on lowering the pKa. Ortho substituents can also have a steric influence that affects the hydration of the boronic acid and its interaction with bases.

Experimental Determination of pKa by UV-Vis Spectrophotometry

A common and reliable method for determining the pKa of arylboronic acids is through UV-Vis spectrophotometric titration. This method relies on the change in the UV-Vis absorbance spectrum of the compound as it transitions from its protonated to its deprotonated state.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the dichlorinated phenylboronic acid in an organic solvent such as methanol or DMSO.

-

Sample Preparation for Measurement: In a series of cuvettes or a 96-well UV-transparent plate, add a small, constant volume of the boronic acid stock solution to each buffer solution of varying pH.

-

Spectrophotometric Measurement: Measure the full UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes most significantly as a function of pH.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Potentiometric titration is another widely used method for pKa determination.[9]

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Spectroscopic Characteristics

Spectroscopic techniques are indispensable for the structural elucidation and quality control of dichlorinated phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The aromatic protons of dichlorinated phenylboronic acids typically appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern of the chlorine atoms. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterated solvents, sometimes not being observed.

-

¹³C NMR: The aromatic carbons will show distinct signals in the region of approximately δ 120-150 ppm. The carbon atom attached to the boron (the ipso-carbon) is often broad or not observed due to the quadrupolar relaxation of the boron nucleus. The chemical shifts of the carbons are influenced by the electronegativity of the attached chlorine atoms.[10]

-

¹¹B NMR: This technique is specific for the boron nucleus and can provide information about its coordination state. For trigonal boronic acids, a broad signal is typically observed around δ 28-33 ppm.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key characteristic absorptions for dichlorinated phenylboronic acids include:

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3200 | Strong and broad, indicative of hydrogen bonding.[13][14][15] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium intensity. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to strong intensity peaks. |

| B-O Stretch | 1380 - 1310 | Strong and characteristic of the boronic acid group.[16] |

| C-Cl Stretch | 800 - 600 | Medium to strong intensity.[17] |

| O-H Bend | 1200 - 900 | Medium intensity, can be coupled with other vibrations. |